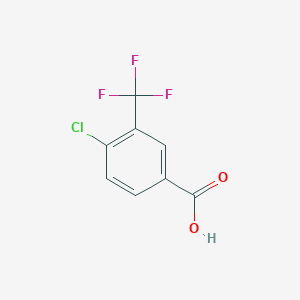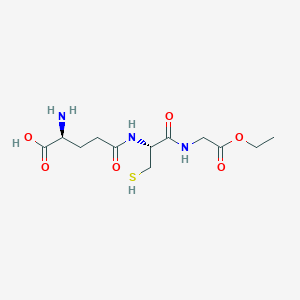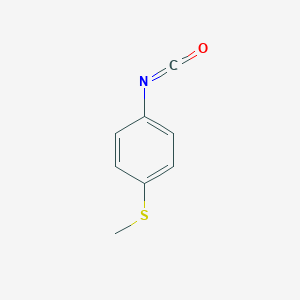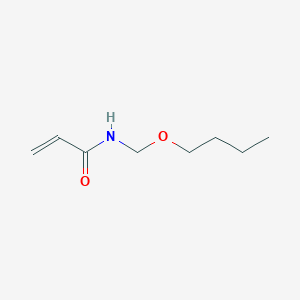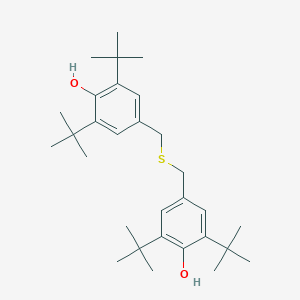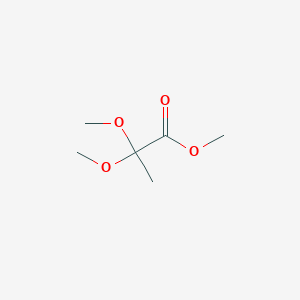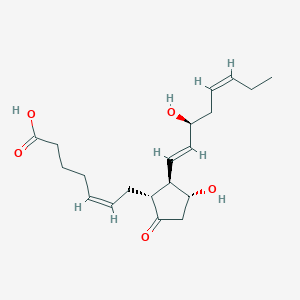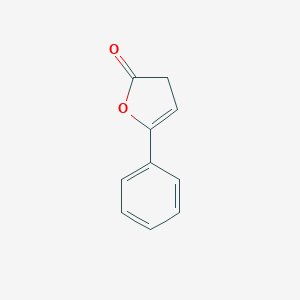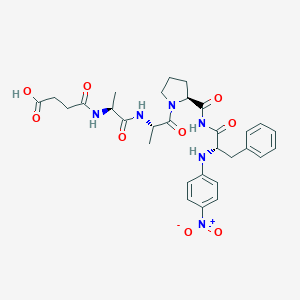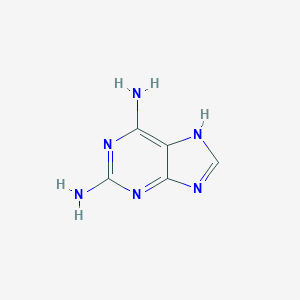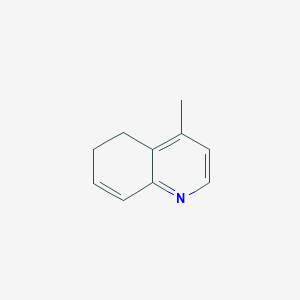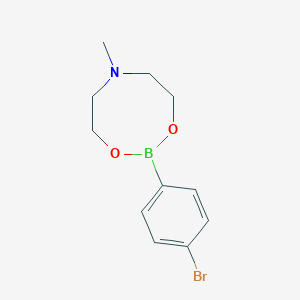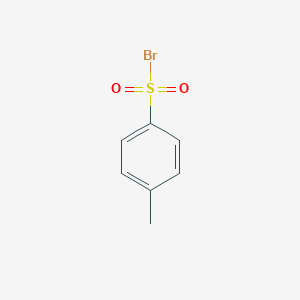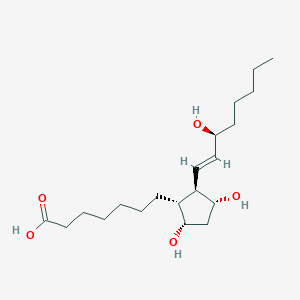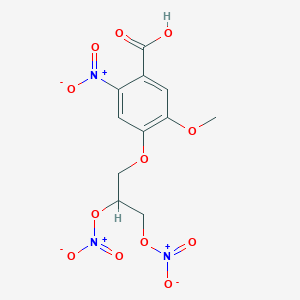
Vanidil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanidil is a compound that has gained immense popularity in the scientific community due to its potential therapeutic benefits. It is a vanadium-based compound that has been extensively studied for its biochemical and physiological effects. Vanidil has been found to exhibit insulin-like properties and has been suggested to have a potential role in the treatment of diabetes and other related conditions.
Mécanisme D'action
Vanidil exerts its effects by mimicking the action of insulin in the body. It has been found to enhance glucose uptake in cells, which results in a decrease in blood glucose levels. Vanidil also stimulates the synthesis of glycogen, which is the storage form of glucose in the body. Additionally, Vanidil has been suggested to have a role in the activation of certain enzymes involved in glucose metabolism.
Effets Biochimiques Et Physiologiques
Vanidil has been found to exhibit insulin-like properties and has been shown to enhance glucose uptake in cells. It has also been suggested to have antioxidant properties and may have a role in the prevention of oxidative stress-related diseases. Vanidil has been found to stimulate the synthesis of glycogen, which is the storage form of glucose in the body. Additionally, Vanidil has been suggested to have a role in the activation of certain enzymes involved in glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Vanidil has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. Vanidil has also been extensively studied, and its mechanism of action is well understood. However, Vanidil has certain limitations for lab experiments. It can be toxic at high concentrations and may interfere with certain assays.
Orientations Futures
There are several future directions for research on Vanidil. One area of interest is the potential role of Vanidil in the treatment of diabetes and other related conditions. Further studies are needed to determine the optimal dosage and duration of treatment. Another area of interest is the potential use of Vanidil as an antioxidant. Studies are needed to determine the efficacy of Vanidil in preventing oxidative stress-related diseases. Additionally, further studies are needed to determine the potential side effects of Vanidil and its long-term safety profile.
Conclusion:
Vanidil is a vanadium-based compound that has been extensively studied for its potential therapeutic benefits. It has been suggested to have a role in the treatment of diabetes, metabolic syndrome, and other related conditions. Vanidil has been found to exhibit insulin-like properties and has been shown to enhance glucose uptake in cells. It has also been suggested to have antioxidant properties and may have a role in the prevention of oxidative stress-related diseases. Further studies are needed to determine the optimal dosage and duration of treatment and the potential side effects of Vanidil.
Méthodes De Synthèse
Vanidil can be synthesized by the reaction of vanadium pentoxide with an organic acid such as ascorbic acid. The reaction results in the formation of a complex compound known as vanadyl ascorbate, which is commonly referred to as Vanidil.
Applications De Recherche Scientifique
Vanidil has been extensively studied for its potential therapeutic benefits. It has been suggested to have a role in the treatment of diabetes, metabolic syndrome, and other related conditions. Vanidil has been found to exhibit insulin-like properties and has been shown to enhance glucose uptake in cells. It has also been suggested to have antioxidant properties and may have a role in the prevention of oxidative stress-related diseases.
Propriétés
Numéro CAS |
138452-22-9 |
|---|---|
Nom du produit |
Vanidil |
Formule moléculaire |
C11H11N3O12 |
Poids moléculaire |
377.22 g/mol |
Nom IUPAC |
4-(2,3-dinitrooxypropoxy)-5-methoxy-2-nitrobenzoic acid |
InChI |
InChI=1S/C11H11N3O12/c1-23-9-2-7(11(15)16)8(12(17)18)3-10(9)24-4-6(26-14(21)22)5-25-13(19)20/h2-3,6H,4-5H2,1H3,(H,15,16) |
Clé InChI |
JRNANRLZNOMQEZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Synonymes |
4-o-(1,2-dinitroglyceryl)-6-nitrovanillic acid Vanidil |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



